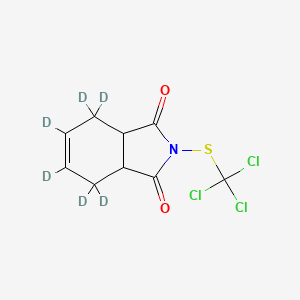
11-Dehydroxygrevilloside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Dehydroxygrevilloside B is a natural compound classified as a glucopyranoside. It is derived from plants, specifically from the family Proteaceae. The compound has a molecular formula of C17H26O7 and a molecular weight of 342.38 g/mol . It is known for its potential biological activities and is used primarily in scientific research.
科学的研究の応用
11-Dehydroxygrevilloside B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of glucopyranosides.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
準備方法
Synthetic Routes and Reaction Conditions
11-Dehydroxygrevilloside B can be synthesized through various chemical reactions involving glucopyranosides. The synthetic route typically involves the glycosylation of a suitable aglycone with a glucopyranosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources, such as plants in the Proteaceae family. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified compound is then subjected to quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
11-Dehydroxygrevilloside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glucopyranoside moiety can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various glucopyranoside derivatives.
作用機序
The mechanism of action of 11-Dehydroxygrevilloside B involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It exerts its effects by binding to specific receptors or enzymes, thereby influencing cellular processes and biochemical reactions .
類似化合物との比較
Similar Compounds
- Grevilloside A
- Grevilloside C
- Grevilloside D
Comparison
11-Dehydroxygrevilloside B is unique due to its specific glucopyranoside structure and the absence of a hydroxyl group at the 11th position, which differentiates it from other grevillosides.
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7/c1-2-3-4-5-10-6-11(19)8-12(7-10)23-17-16(22)15(21)14(20)13(9-18)24-17/h6-8,13-22H,2-5,9H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVXDTUYXNKDPO-NQNKBUKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)





